molecular formula C12H15BrO2S B8649765 t-Butyl [(4-bromophenyl)thio]acetate

t-Butyl [(4-bromophenyl)thio]acetate

Cat. No. B8649765
M. Wt: 303.22 g/mol
InChI Key: YSZIBQYGFMPZNV-UHFFFAOYSA-N
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Patent
US06413995B1

Procedure details

1.36 g of potassium hydroxide was dissolved in 38 ml ethanol by heating, allowed to cool, mixed with 3.8 g of 4-bromobenzenethiol, further with 3.8 g of silica gel and 2.96 ml of t-butyl bromoacetate, followed by stirring at room temperature for 4 hours. Silica gel was filtered off and the filtrate was concentrated and purified via column chromatography on silica gel (ethyl acetate:hexane=1:20) to give t-butyl [(4-bromophenyl)thio]acetate (5.98 g, 98.6%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>C(O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
38 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
2.96 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
Silica gel was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography on silica gel (ethyl acetate:hexane=1:20)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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